Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 887587-51-1
VCID: VC16680553
InChI: InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
SMILES:
Molecular Formula: C15H20FNO4S
Molecular Weight: 329.4 g/mol

Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate

CAS No.: 887587-51-1

Cat. No.: VC16680553

Molecular Formula: C15H20FNO4S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate - 887587-51-1

Specification

CAS No. 887587-51-1
Molecular Formula C15H20FNO4S
Molecular Weight 329.4 g/mol
IUPAC Name tert-butyl 3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
Standard InChI Key SRDWIHGJVMGGGW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate (CAS: 1289585-25-6) has the molecular formula C₁₅H₂₀FNO₄S and a molecular weight of 329.39 g/mol . The Boc group at the 1-position and the 4-fluorobenzenesulfonyl group at the 3-position are critical for its stability and interaction with biological targets. The compound’s stereochemistry, particularly the (S)-configuration at the pyrrolidine ring, influences its binding affinity and metabolic behavior .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1289585-25-6
IUPAC Name(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate
Molecular FormulaC₁₅H₂₀FNO₄S
Molecular Weight329.39 g/mol
MDL NumberMFCD18837564

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via Mitsunobu reactions or nucleophilic substitutions, leveraging the reactivity of pyrrolidine intermediates. A representative method involves:

  • Boc Protection: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate reacts with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 40°C to introduce sulfonyl groups .

  • Sulfonylation: Subsequent reaction with 4-fluorobenzenesulfonyl chloride under basic conditions yields the target compound .

Table 2: Example Synthesis Protocol

StepReagents/ConditionsYieldReference
1DIAD, PPh₃, THF, 40°C, 1 hour1.88 g
24-Fluorobenzenesulfonyl chloride75%

The Boc group enhances solubility in organic solvents, facilitating purification via column chromatography (hexane:ethyl acetate) .

Physicochemical Properties

Solubility and Lipophilicity

Experimental data for structurally similar compounds (e.g., tert-butyl 3-hydroxypyrrolidine-1-carboxylate) suggest high solubility in polar aprotic solvents (e.g., DMF, THF) and moderate aqueous solubility (12.0 mg/mL) . The LogP (octanol-water partition coefficient) for the target compound is estimated at 0.88, indicating balanced lipophilicity suitable for blood-brain barrier penetration .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethodSource
LogP0.88Consensus
TPSA (Topological PSA)49.77 ŲSILICOS-IT
Water Solubility10.8 mg/mLAli
GI AbsorptionHighADMET

Applications in Drug Development

Intermediate in API Synthesis

This compound is used to synthesize 5-HT₆/5-HT₇ receptor antagonists, which are under investigation for Alzheimer’s disease . Its Boc group is cleaved under acidic conditions to yield primary amines for further functionalization .

Prodrug Design

The tert-butyl ester improves oral bioavailability by resisting first-pass metabolism, making it a candidate for prodrug formulations targeting the central nervous system .

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